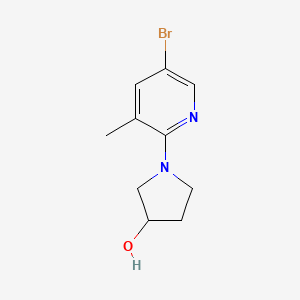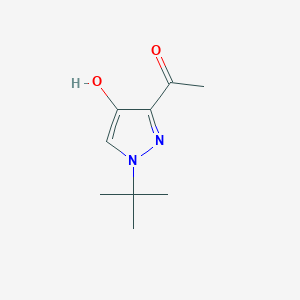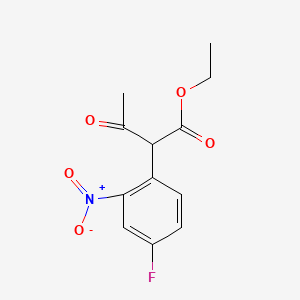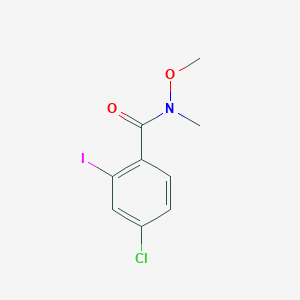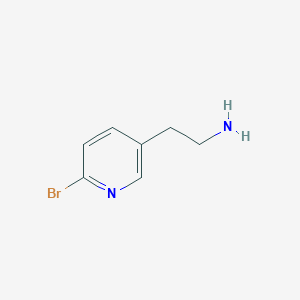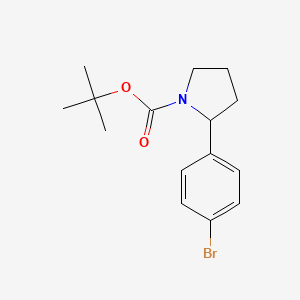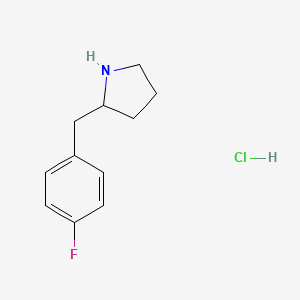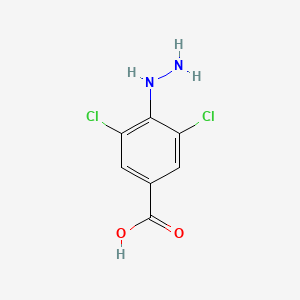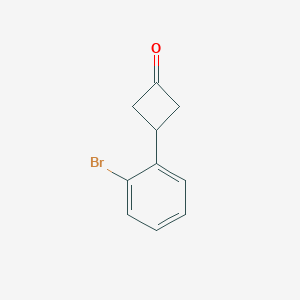
3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド
概要
説明
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is an organic compound used in scientific experiments as a chemical intermediate . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds, including 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study also mentioned the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Physical and Chemical Properties Analysis
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde has a predicted density of 1.13±0.1 g/cm3 and a predicted boiling point of 337.2±30.0 °C . The melting point and flash point are not available .科学的研究の応用
ヘテロ環の合成
この化合物は、ヘテロ環の合成に使用されます . 「3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド」にピラゾール部分を含むピラゾールは、医薬品化学、創薬、農薬化学、配位化学、有機金属化学において幅広い用途を持っています .
リーシュマニア症およびマラリアに対する活性
「3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド」を含むピラゾール含有化合物は、強力なリーシュマニア症およびマラリアに対する活性を含む、多様な薬理効果で知られています . いくつかのヒドラジン結合ピラゾールは、優れた抗プロマスティゴート活性と、マラリア原虫ベルギー株に対するより優れた阻害効果を示しています .
PC-3細胞における増殖阻害
この化合物は、癌治療に関連する研究で使用されてきました。 特に、PC-3細胞の増殖を阻害する上で有望な結果を示しています .
抗結核剤
“3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド”とその類似体は、有望な抗結核剤として設計されています . これは、in silico設計、QSAR駆動バーチャルスクリーニング、合成、および実験評価を組み合わせることで達成されました .
様々な癌細胞株に対する細胞毒性
トリアゾール誘導体の1つは、ナノモル範囲のIC50値で、様々な癌細胞株に対して有効な細胞毒性を示しました . これは、「3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド」がこれらの誘導体の合成に潜在的に使用できることを示唆しています。
生物活性化学物質の合成
「3-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド」を含むピラゾールは、生物活性化学物質の合成において頻繁に足場として使用されています . それらは様々な媒体における反応に関与しており、新しい合成技術とピラゾール誘導体に関連する生物活性の開発に貢献しています .
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .
Biochemical Pathways
It has been observed that some pyrazole derivatives activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Result of Action
It has been observed that some pyrazole derivatives have cytotoxic effects on human cell lines .
生化学分析
Biochemical Properties
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and enzymes are often mediated through binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde on cellular processes are diverse and can vary depending on the cell type. In cancer cell lines, this compound has been observed to induce apoptosis through the activation of p53-mediated pathways . Additionally, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to alterations in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing chromatin structure .
Temporal Effects in Laboratory Settings
The stability and effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde vary with dosage. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is an important consideration for the safe and effective use of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde in therapeutic settings .
Metabolic Pathways
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde are critical for its biological activity and therapeutic potential .
Subcellular Localization
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes .
特性
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKGAOKKFDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


